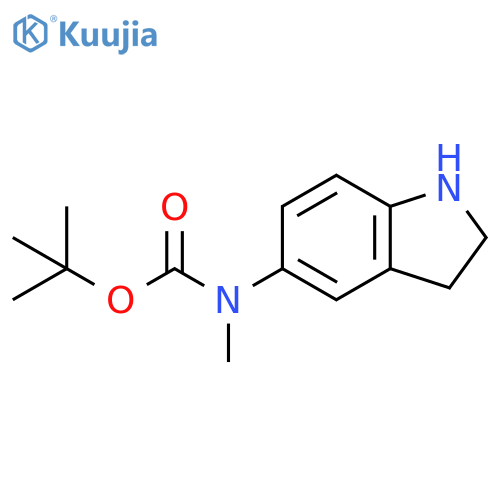Cas no 2803859-87-0 (1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate)

2803859-87-0 structure
商品名:1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate
CAS番号:2803859-87-0
MF:C14H20N2O2
メガワット:248.320803642273
CID:6403650
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
-
- 1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate
-
- インチ: 1S/C14H20N2O2/c1-14(2,3)18-13(17)16(4)11-5-6-12-10(9-11)7-8-15-12/h5-6,9,15H,7-8H2,1-4H3
- InChIKey: INWNTIXJKUJWSX-UHFFFAOYSA-N
- ほほえんだ: C(OC(C)(C)C)(=O)N(C1C=CC2=C(C=1)CCN2)C
じっけんとくせい
- 密度みつど: 1.118±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 389.9±31.0 °C(Predicted)
- 酸性度係数(pKa): 6.04±0.20(Predicted)
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37457447-0.05g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.05g |
$803.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-10.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 10g |
$4114.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-5.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 5g |
$2774.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-2.5g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 2.5g |
$1874.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-0.1g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.1g |
$842.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-1.0g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 1g |
$956.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-0.5g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.5g |
$919.0 | 2023-06-01 | ||
| Enamine | EN300-37457447-0.25g |
tert-butyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate |
2803859-87-0 | 0.25g |
$880.0 | 2023-06-01 |
1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
5. X-ray chemical imaging and the electronic structure of a single nanoplatelet Ni/graphene composite†Chunyu Zhou,Jian Wang,Jerzy A. Szpunar Chem. Commun., 2014,50, 2282-2285
2803859-87-0 (1,1-Dimethylethyl N-(2,3-dihydro-1H-indol-5-yl)-N-methylcarbamate) 関連製品
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
